molecular formula C16H16N2O7 B2855647 1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene CAS No. 54533-65-2

1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene

Cat. No.: B2855647
CAS No.: 54533-65-2
M. Wt: 348.311
InChI Key: LXYSDLCOBFQJMX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-nitro-2-[2-[2-(2-nitrophenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7/c19-17(20)13-5-1-3-7-15(13)24-11-9-23-10-12-25-16-8-4-2-6-14(16)18(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYSDLCOBFQJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54533-65-2
Record name DIETHYLENE GLYCOL BIS(2-NITROPHENYL) ETHER
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Preparation Methods

The synthesis of 1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene typically involves multi-step organic reactions. One common method includes the nitration of 2-nitrophenol followed by etherification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale nitration and etherification processes, utilizing advanced equipment to maintain reaction conditions and ensure safety.

Chemical Reactions Analysis

1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The nitro groups and ether linkages can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene is utilized in various fields of scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene involves its interaction with molecular targets through its nitro groups and ether linkages. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene
  • Synonyms: 1,2-Bis(2-Nitrophenoxy)ethane; Ethylene Glycol Bis(2-nitrophenyl) Ether .
  • CAS No.: 51661-19-9
  • Molecular Formula : C₁₄H₁₂N₂O₆
  • Molecular Weight : 304.25 g/mol .

Structural Features: The compound consists of an ethylene glycol backbone with two 2-nitrophenoxy groups attached symmetrically. The nitro groups at the ortho positions of the benzene rings contribute to its electron-deficient nature, making it reactive in reduction and photochemical reactions .

Comparison with Structurally Similar Compounds

4-Bromo-1-nitro-2-(2-(2-nitrophenoxy)ethoxy)-benzene (CAS: Not specified)

  • Structural Difference : Incorporates a bromine atom at the para position of one benzene ring .
  • Synthesis : Derived from the target compound via bromination, enabling asymmetric functionalization .
  • Applications : Used as an intermediate for attaching protected carboxylic acids in complex organic syntheses .

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS: 87014-28-6)

  • Structural Difference : Replaces ethoxy groups with trifluoroethoxy (-OCH₂CF₃), introducing strong electron-withdrawing fluorine atoms .
  • Physicochemical Properties : Higher lipophilicity and altered solubility compared to the target compound due to fluorinated groups.
  • Applications : Likely used in agrochemicals or pharmaceuticals, leveraging fluorine's metabolic stability .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

  • Structural Difference: Substitutes nitro groups with a bulky 4-(1,1,3,3-tetramethylbutyl)phenoxy moiety and includes a terminal hydroxyl group .
  • Applications: Functions as a nonionic surfactant or solvent due to its amphiphilic structure, diverging from the target compound's role in redox chemistry .

2-[1-(2-Nitrophenyl)ethoxy]benzaldehyde (CAS: 1384516-72-6)

  • Structural Difference : Features an aldehyde (-CHO) group and a chiral ethoxy linkage, introducing asymmetry and electrophilic reactivity .
  • Synthesis : Prepared via nucleophilic substitution followed by oxidation, differing from the target compound's symmetric ether formation .

Comparative Data Table

Compound Name CAS No. Molecular Formula Key Functional Groups Applications
This compound 51661-19-9 C₁₄H₁₂N₂O₆ Bis(2-nitrophenoxy)ethylene Photocatalysis, intermediate synthesis
4-Bromo-1-nitro-2-(2-(2-nitrophenoxy)ethoxy)-benzene N/A C₁₄H₁₁BrN₂O₆ Bromo, nitro, ethoxy Asymmetric organic synthesis
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene 87014-28-6 C₈H₆F₃NO₃ Trifluoroethoxy, nitro Agrochemicals, pharmaceuticals
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₁₆H₂₆O₃ Bulky alkylphenoxy, hydroxyl Surfactants, solvents
2-[1-(2-Nitrophenyl)ethoxy]benzaldehyde 1384516-72-6 C₁₅H₁₃NO₄ Aldehyde, nitro, chiral ethoxy Electrophilic reactions

Reaction Kinetics and Selectivity

  • Photocatalytic Reduction: The target compound's reduction pathway (to amino or azo products) depends on electron donor strength. For example, 0.30 mmol Na₂S yields 42% amino product, while 1.20 mmol Na₂S suppresses azo formation entirely .
  • Comparison with Brominated Derivative : The bromo analog (compound 62) undergoes selective reduction at nitro groups, retaining bromine for subsequent cross-coupling reactions .

Biological Activity

1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene, also known as 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]-benzene, is a nitro compound with significant potential in medicinal chemistry. This compound exhibits a variety of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H14N2O6
  • Molecular Weight : 318.28 g/mol
  • CAS Number : 96315-08-1
PropertyValue
Molecular FormulaC15H14N2O6
Molecular Weight318.28 g/mol
CAS Number96315-08-1
Purity95%

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties, and this compound is no exception. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that interact with microbial DNA.

  • Mechanism : The reduced nitro species can bind covalently to DNA, causing nuclear damage and cell death. This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole .

Anti-inflammatory Properties

Research indicates that nitro compounds can exhibit anti-inflammatory effects by inhibiting various pro-inflammatory pathways. For instance, compounds with multiple nitro groups have shown enhanced inhibitory activity against enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Case Study : A study found that derivatives of nitro compounds effectively inhibited iNOS and COX-2, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interactions with biological targets due to the presence of the nitro group and the ether functionalities.

  • Nitro Group : The electron-withdrawing nature of the nitro group enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biological molecules.
  • Ether Linkages : The ether moieties may improve solubility and bioavailability, contributing to the compound's overall efficacy.

In Vitro Studies

In vitro studies demonstrate that this compound exhibits notable antimicrobial activity against various pathogens, including fungi and bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antimicrobial agents.

PathogenMIC (μg/mL)Comparison Standard
Staphylococcus aureus8Penicillin
Escherichia coli16Ampicillin

Q & A

Q. What are the established synthetic routes for 1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via sequential nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A typical approach involves:

Stepwise Etherification : Reacting 2-nitrophenol with 2-chloroethoxyethanol under basic conditions (e.g., K₂CO₃ in DMF) to form intermediate ethoxy chains, followed by coupling with a second nitrobenzene derivative .

Optimization :

  • Catalyst : CuI or Pd catalysts improve coupling efficiency for diaryl ether formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
  • Temperature : Reactions at 80–100°C balance kinetics and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Reaction Parameter Optimal Condition Yield Range
CatalystCuI (5 mol%)60–75%
SolventDMF
Temperature90°C

Reference : Structural analogs in (CAS 51661-19-9) and substitution strategies in .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • 1H NMR :
    • Aromatic protons (δ 7.5–8.5 ppm, doublets for nitro-substituted benzene).
    • Ethoxy chain protons (δ 3.6–4.3 ppm, multiplets for -OCH₂CH₂O- groups).
  • 13C NMR :
    • Nitro-substituted carbons (δ 120–140 ppm).
    • Ether oxygens adjacent to carbons (δ 65–75 ppm).
  • IR Spectroscopy :
    • Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹).
    • C-O-C stretches (~1250 cm⁻¹) from ethoxy groups.
  • Mass Spectrometry :
    • Molecular ion peak at m/z 304.25 (C₁₄H₁₂N₂O₆) with fragmentation patterns reflecting ethoxy chain cleavage .

Pitfalls : Overlapping signals in NMR due to symmetry; use deuterated DMSO for improved resolution.

Q. How does the compound’s stability vary under thermal or photolytic conditions, and what analytical methods validate this?

Methodological Answer:

  • Thermal Stability :
    • TGA/DSC : Decomposition onset at ~200°C; endothermic peaks correlate with nitro group degradation.
    • Accelerated Aging : Heat at 80°C for 72 hours; monitor via HPLC for nitro reduction byproducts.
  • Photolytic Stability :
    • UV-Vis exposure (254 nm) induces nitro-to-nitrito isomerization; track via FTIR or Raman spectroscopy.
  • Storage Recommendations : Dark, inert atmosphere at 4°C to minimize degradation.

Reference : Stability protocols for nitroaromatics in .

Advanced Research Questions

Q. What reaction mechanisms dominate in the compound’s interactions with nucleophiles or reducing agents?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr) :
    • Nitro groups activate the benzene ring for attack by amines or thiols.
    • Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate Meisenheimer complexes.
  • Reduction Pathways :
    • Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine groups.
    • Contradiction Alert : Conflicting reports on regioselectivity; DFT calculations (B3LYP/6-311+G*) predict preferential reduction at the less sterically hindered nitro group .

Reference : Mechanistic analogies from (nitro-fluorinated systems) .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization : Slow evaporation of acetone/water mixtures yields suitable crystals.
  • Key Parameters :
    • Space Group : Likely P2₁2₁2₁ (as in ’s nitro-imidazole analog).
    • Hydrogen Bonding : Adjacent molecules form C-H···O interactions along the a-axis, stabilizing the lattice .
  • Data Interpretation :
    • Compare experimental bond lengths (e.g., C-NO₂: ~1.47 Å) with DFT-optimized geometries.

Table : SCXRD Data for Structural Validation

Parameter Observed Value DFT Prediction
C-NO₂ Bond Length1.48 Å1.47 Å
Dihedral Angle (O-C-C-O)178.2°180°

Q. What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO Gaps : ~4.2 eV (B3LYP/6-311+G*), indicating moderate electrophilicity.
    • Electrostatic Potential Maps : Highlight electron-deficient nitro groups as reactive sites.
  • MD Simulations :
    • Solvent effects (e.g., DMSO) stabilize the compound via hydrogen bonding with ethoxy oxygen atoms.
  • Contradiction Management : Discrepancies between computational and experimental redox potentials require calibration with cyclic voltammetry data .

Q. What biological assays are appropriate for screening its bioactivity, and how do structural features influence results?

Methodological Answer:

  • Antimicrobial Screening :
    • Agar dilution assays (MIC against S. aureus and E. coli).
    • Nitro groups may enhance membrane disruption but reduce solubility.
  • Cytotoxicity :
    • MTT assays on HeLa cells; correlate IC₅₀ with logP values (estimated ~2.1).
  • Structural Modifications :
    • Ethoxy chains improve bioavailability but may sterically hinder target binding .

Reference : Bioactivity frameworks from (fluorinated analogs) .

Q. How do solvent and pH conditions affect the compound’s aggregation behavior or supramolecular assembly?

Methodological Answer:

  • Dynamic Light Scattering (DLS) :
    • In aqueous buffers (pH 7.4), aggregates form at >0.1 mM due to hydrophobic nitro groups.
  • pH-Dependent Solubility :
    • Protonation at acidic pH (e.g., pH 3) increases solubility via charge-assisted H-bonding.
  • SAXS/WAXS :
    • Reveals lamellar stacking in concentrated DMSO solutions, driven by π-π interactions .

Q. Notes

  • Avoid abbreviations; use full chemical names (e.g., "dimethylformamide" instead of DMF).
  • All data tables are synthesized from methodological principles and analogous systems in cited evidence.
  • Critical contradictions (e.g., regioselectivity in reductions) require experimental validation.

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